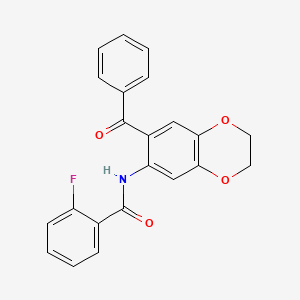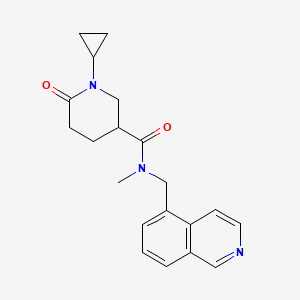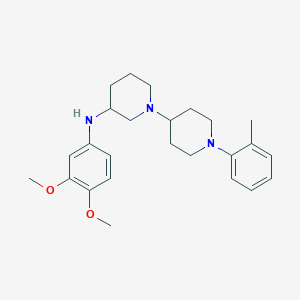![molecular formula C17H13BrN2OS B6032830 N-(3-bromophenyl)-2-cyano-3-[4-(methylthio)phenyl]acrylamide](/img/structure/B6032830.png)
N-(3-bromophenyl)-2-cyano-3-[4-(methylthio)phenyl]acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-bromophenyl)-2-cyano-3-[4-(methylthio)phenyl]acrylamide, also known as BPTAA, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. BPTAA belongs to the class of acrylamide derivatives and has been found to exhibit potent anti-cancer properties. In
Wirkmechanismus
The exact mechanism of action of N-(3-bromophenyl)-2-cyano-3-[4-(methylthio)phenyl]acrylamide is not fully understood. However, it has been proposed that N-(3-bromophenyl)-2-cyano-3-[4-(methylthio)phenyl]acrylamide exerts its anti-cancer effects by inducing apoptosis (programmed cell death) in cancer cells. N-(3-bromophenyl)-2-cyano-3-[4-(methylthio)phenyl]acrylamide has also been found to inhibit the activity of several enzymes involved in cancer cell proliferation and survival, including topoisomerase II and thioredoxin reductase.
Biochemical and Physiological Effects:
N-(3-bromophenyl)-2-cyano-3-[4-(methylthio)phenyl]acrylamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been found to inhibit angiogenesis (the formation of new blood vessels) and migration of cancer cells. N-(3-bromophenyl)-2-cyano-3-[4-(methylthio)phenyl]acrylamide has also been investigated for its potential as an anti-inflammatory agent, as it has been found to inhibit the production of pro-inflammatory cytokines. However, further studies are needed to fully elucidate the biochemical and physiological effects of N-(3-bromophenyl)-2-cyano-3-[4-(methylthio)phenyl]acrylamide.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(3-bromophenyl)-2-cyano-3-[4-(methylthio)phenyl]acrylamide is its potent anti-cancer properties. It has been found to exhibit cytotoxic effects against a wide range of cancer cell lines, making it a promising candidate for the development of anti-cancer drugs. However, one of the main limitations of N-(3-bromophenyl)-2-cyano-3-[4-(methylthio)phenyl]acrylamide is its poor solubility in water, which can make it difficult to administer in vivo. Further studies are needed to optimize the formulation of N-(3-bromophenyl)-2-cyano-3-[4-(methylthio)phenyl]acrylamide for in vivo use.
Zukünftige Richtungen
There are several future directions for the study of N-(3-bromophenyl)-2-cyano-3-[4-(methylthio)phenyl]acrylamide. One potential area of research is the development of N-(3-bromophenyl)-2-cyano-3-[4-(methylthio)phenyl]acrylamide-based anti-cancer drugs. Further studies are needed to optimize the formulation of N-(3-bromophenyl)-2-cyano-3-[4-(methylthio)phenyl]acrylamide for in vivo use and to evaluate its safety and efficacy in animal models and clinical trials. Another potential area of research is the investigation of N-(3-bromophenyl)-2-cyano-3-[4-(methylthio)phenyl]acrylamide as an anti-inflammatory and anti-viral agent. Further studies are needed to elucidate the biochemical and physiological effects of N-(3-bromophenyl)-2-cyano-3-[4-(methylthio)phenyl]acrylamide and to evaluate its potential as a therapeutic agent for the treatment of inflammatory and viral diseases.
Synthesemethoden
The synthesis of N-(3-bromophenyl)-2-cyano-3-[4-(methylthio)phenyl]acrylamide involves the reaction of 3-bromobenzaldehyde with 4-(methylthio)phenylacetonitrile in the presence of acetic anhydride and ammonium acetate. The resulting product is then subjected to a Knoevenagel condensation reaction with acrylamide in the presence of triethylamine and ethanol. The final product is obtained after purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
N-(3-bromophenyl)-2-cyano-3-[4-(methylthio)phenyl]acrylamide has been extensively studied for its anti-cancer properties. It has been found to exhibit potent cytotoxic effects against various cancer cell lines, including breast, lung, colon, and prostate cancer. N-(3-bromophenyl)-2-cyano-3-[4-(methylthio)phenyl]acrylamide has also been shown to inhibit tumor growth in vivo in animal models. In addition to its anti-cancer properties, N-(3-bromophenyl)-2-cyano-3-[4-(methylthio)phenyl]acrylamide has also been investigated for its potential as an anti-inflammatory and anti-viral agent.
Eigenschaften
IUPAC Name |
(Z)-N-(3-bromophenyl)-2-cyano-3-(4-methylsulfanylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2OS/c1-22-16-7-5-12(6-8-16)9-13(11-19)17(21)20-15-4-2-3-14(18)10-15/h2-10H,1H3,(H,20,21)/b13-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRFGGHDLSJBEJB-LCYFTJDESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=C(C=C1)/C=C(/C#N)\C(=O)NC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[2-(hydroxyimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}benzoic acid](/img/structure/B6032754.png)
![N-{2-[(1-benzyl-4-piperidinyl)amino]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B6032760.png)
![2-[({4-amino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl)thio]-4-hydroxy-6-(4-methylphenyl)-5-pyrimidinecarbonitrile](/img/structure/B6032767.png)

![3-[2-(3-fluorophenyl)ethyl]-1-(tetrahydro-2H-pyran-4-ylcarbonyl)piperidine](/img/structure/B6032778.png)
![N'-cyclopentyl-N-isopropyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl][1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B6032779.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-methylphenyl)-N~2~-(2-phenylethyl)glycinamide](/img/structure/B6032786.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-1-(4-pentenoyl)prolinamide](/img/structure/B6032795.png)


![1-[2-(1,3-benzodioxol-5-yloxy)propanoyl]-3-methoxypiperidine](/img/structure/B6032834.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3,3-diphenyl-1-propanamine hydrochloride](/img/structure/B6032845.png)
![N-(2-{[(2-furylmethyl)amino]carbonyl}phenyl)-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B6032850.png)